molecular formula C16H14O2 B13808480 Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) CAS No. 6903-14-6

Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI)

Cat. No.: B13808480
CAS No.: 6903-14-6
M. Wt: 238.28 g/mol
InChI Key: HUUBKHWJMFZVCT-UHFFFAOYSA-N
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Description

Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzyloxy group and a propynyloxy group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) typically involves the reaction of benzene derivatives with benzyloxy and propynyloxy groups. One common method is the alkylation of benzene with benzyloxy and propynyloxy halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propynyloxy group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and propynyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-propynyloxy)benzene
  • 1-nitro-3-(2-propynyloxy)benzene
  • 1-ethyl-2-(2-propynyloxy)benzene

Uniqueness

Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) is unique due to the presence of both benzyloxy and propynyloxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

6903-14-6

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-phenylmethoxy-4-prop-2-ynoxybenzene

InChI

InChI=1S/C16H14O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h1,3-11H,12-13H2

InChI Key

HUUBKHWJMFZVCT-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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